N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine
Description
Properties
CAS No. |
136470-00-3 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H21N3/c1-2-8-16(9-3-1)10-7-15-12-13-5-4-6-14-11-13/h4-6,11,15H,1-3,7-10,12H2 |
InChI Key |
XQFQUXIJGSLCEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinemethanamine and 1-bromo-2-(1-piperidinyl)ethane.
Nucleophilic Substitution: The primary synthetic route involves a nucleophilic substitution reaction where 3-pyridinemethanamine reacts with 1-bromo-2-(1-piperidinyl)ethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the piperidine nitrogen can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist depending on the target and the context of its use. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Acetylcholinesterase Inhibitors: Rivastigmine and Tacrine
Structural Similarities :
Functional Differences :
PLD Inhibitors: Halopemide (HLP) and FIPI
Structural Similarities :
Functional Differences :
Diagnostic Agents: AFBOBETIN Hydrochloride
Structural Similarities :
- AFBOBETIN: Incorporates a piperidinyl group attached to a naphthalene ring and a cyanoacrylate ester .
- Target Compound : Shares the piperidinyl group but replaces naphthalene with pyridine.
Functional Differences :
- AFBOBETIN is a diagnostic tool for Alzheimer’s, leveraging fluorescence properties from its naphthalene core.
- The target compound’s pyridine moiety may instead support receptor binding, hinting at therapeutic rather than diagnostic applications .
Structural Analogs: CAS 113248-68-3
Structural Similarities :
Functional Implications :
- The chlorophenyl group in CAS 113248-68-3 may enhance lipophilicity, whereas the piperidinyl group in the target compound could improve solubility and CNS penetration .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows imine formation strategies, similar to LP and 2HP in , but requires optimization for scalability .
- Structure-Activity Relationships (SAR): Piperidine vs. Piperazine: Piperidine’s reduced basicity may lower off-target effects compared to piperazine-containing drugs . Pyridine vs.
- Therapeutic Potential: While structural analogs like rivastigmine and AFBOBETIN focus on Alzheimer’s, the target compound’s lack of a diagnostic fluorophore or irreversible binding motif suggests a unique mechanism warranting further study .
Biological Activity
N-[2-(1-piperidinyl)ethyl]-3-pyridinemethanamine, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
This compound primarily interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. The compound has been studied for its potential as a cocaine antagonist , which could help in treating cocaine addiction by blocking the binding of cocaine to the dopamine transporter (DAT) while allowing dopamine reuptake .
Key Mechanisms:
- Dopamine Transporter Inhibition : The compound selectively inhibits norepinephrine reuptake while retaining some selectivity for DAT .
- Serotonin Receptor Modulation : It has shown effects on 5-HT1A receptor-mediated responses, increasing neuronal firing rates in certain brain regions .
1. Antidepressant Effects
Research indicates that derivatives of piperidine compounds, including this compound, may exhibit antidepressant-like effects through modulation of serotonin pathways. This is particularly relevant in the context of developing new treatments for depression that target specific receptor subtypes.
2. Antituberculosis Activity
Recent studies have highlighted the antituberculosis activity of pyridine derivatives similar to this compound. For instance, related compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2 µg/mL .
Case Study 1: Cocaine Antagonism
In a study evaluating the structural features necessary for cocaine antagonism, researchers synthesized various analogues including this compound. The findings indicated that this compound effectively blocked cocaine binding to DAT while allowing for normal dopamine reuptake, suggesting its potential utility in addiction therapy .
Case Study 2: Serotonergic Effects
Another investigation focused on the effects of this compound on serotonergic neurons in the dorsal raphe nucleus. The results demonstrated that administration of this compound led to a significant increase in the firing rate of serotonergic neurons, indicating its role as a potential therapeutic agent for mood disorders .
Research Findings and Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-piperidinyl)ethyl]-3-pyridinemethanamine, and how can racemization be minimized during synthesis?
- Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-pyridinemethanamine with 2-(1-piperidinyl)ethyl bromide in the presence of a base like NaHCO₃ under anhydrous THF or DMF, followed by purification via column chromatography. To minimize racemization, use non-polar aprotic solvents and avoid prolonged exposure to heat. Incorporating chiral auxiliaries or enantioselective catalysts (e.g., N-methylpiperidine as a base) can further reduce racemization, as demonstrated in peptide synthesis protocols .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are standard. For example, ¹H NMR in CDCl₃ can confirm proton environments (e.g., pyridine protons at δ 8.5–7.5 ppm and piperidine methylene groups at δ 2.5–3.5 ppm). ESI-MS provides molecular ion validation. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the preliminary biological screening methods for assessing this compound’s activity?
- Methodological Answer: Initial screens include in vitro assays for receptor binding (e.g., radioligand displacement assays targeting CNS receptors like serotonin or dopamine transporters) or enzyme inhibition (e.g., acetylcholinesterase). Use cell lines (e.g., SH-SY5Y for neuroactivity) with cytotoxicity evaluated via MTT assays. Dose-response curves (1 nM–100 µM) identify IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor affinity results across studies?
- Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, temperature) or stereochemical impurities. Validate results using orthogonal methods:
- Compare radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP accumulation).
- Enantiomerically pure samples should be tested to rule out stereochemical effects.
- Computational docking studies (e.g., AutoDock Vina) can predict binding modes to reconcile discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic profile, particularly blood-brain barrier (BBB) penetration?
- Methodological Answer: Modify lipophilicity (logP 2–3) via substituent engineering. Introduce fluorine atoms or methyl groups to enhance BBB permeability. In silico tools like SwissADME predict bioavailability. In vivo validation via brain/plasma ratio measurements in rodent models (e.g., LC-MS/MS quantification post-IV administration) .
Q. How do structural modifications (e.g., piperidine ring substitution) impact biological activity and selectivity?
- Methodological Answer: Systematic SAR studies are critical:
- Replace piperidine with morpholine to assess hydrogen-bonding effects.
- Introduce substituents at the pyridine 4-position (e.g., Cl, OCH₃) to modulate steric and electronic interactions.
- Compare IC₅₀ values across analogs in target vs. off-target assays (e.g., hERG inhibition) to quantify selectivity .
Q. What advanced computational methods support mechanistic studies of this compound’s interaction with biological targets?
- Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) reveal binding stability and conformational changes. Quantum mechanics/molecular mechanics (QM/MM) models elucidate electron transfer mechanisms. Virtual screening of derivatives using ZINC20 or PubChem databases identifies lead candidates .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response experiments to account for nonlinear pharmacokinetics?
- Methodological Answer: Use log-spaced concentrations (e.g., 0.1, 1, 10, 100 µM) to capture sigmoidal curves. Include vehicle controls and normalize responses to baseline. Non-compartmental analysis (NCA) calculates AUC and half-life. For in vivo studies, apply allometric scaling from rodent to human doses .
Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
